molecular formula C16H12O5 B11837911 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one CAS No. 915410-17-2

7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11837911
CAS No.: 915410-17-2
M. Wt: 284.26 g/mol
InChI Key: UBLJWIMJOYYSCU-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one is a naturally occurring isoflavone, commonly found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. It is structurally characterized by a benzopyran ring system with hydroxyl and methoxy substituents, which contribute to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-hydroxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde as starting materials. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the desired benzopyran structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one are primarily due to its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one is unique due to the presence of the methoxy group at the 8-position, which enhances its biological activity and differentiates it from other isoflavones. This structural feature contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

CAS No.

915410-17-2

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-16-13(18)7-6-11-14(19)12(8-21-15(11)16)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

UBLJWIMJOYYSCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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